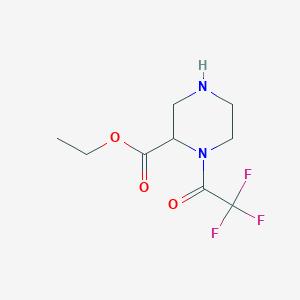

Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate

Description

Properties

Molecular Formula |

C9H13F3N2O3 |

|---|---|

Molecular Weight |

254.21 g/mol |

IUPAC Name |

ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate |

InChI |

InChI=1S/C9H13F3N2O3/c1-2-17-7(15)6-5-13-3-4-14(6)8(16)9(10,11)12/h6,13H,2-5H2,1H3 |

InChI Key |

CVTIKHYIIZIYGW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CNCCN1C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis often begins with piperazine-2-carboxylic acid (CAS 2762-32-5), a commercially available scaffold. Protection of the secondary amine is critical to prevent unwanted side reactions during subsequent steps. Common protecting groups include:

-

Benzyloxycarbonyl (Z) : Introduced via reaction with N-α-(benzyloxycarbonyloxy)succinimide under basic conditions (pH >10).

-

tert-Butoxycarbonyl (Boc) : Applied using di-tert-butyl dicarbonate in 1,4-dioxane/water mixtures.

For example, 4-((benzyloxy)carbonyl)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid is synthesized in 80% yield by sequential Z and Boc protection of piperazine-2-carboxylic acid.

Stepwise Synthesis of this compound

Esterification of the Carboxylic Acid Group

The ethyl ester is introduced early to enhance solubility and facilitate purification. Piperazine-2-carboxylic acid is treated with ethanol under acidic conditions (e.g., HCl or H₂SO₄) or via coupling agents like EDCI/HOBt. Alternatively, pre-protected derivatives (e.g., Boc-protected) undergo esterification with ethyl chloroformate in dichloromethane (DCM) at 0–25°C.

-

Dissolve Boc/Z-protected piperazine-2-carboxylic acid (10 mmol) in DCM.

-

Add ethyl chloroformate (12 mmol) and triethylamine (15 mmol) at 0°C.

-

Stir for 12 hours at room temperature.

-

Wash with 1M HCl, dry over Na₂SO₄, and concentrate to obtain the ethyl ester (Yield: 85–90%).

Selective Trifluoroacetylation

The trifluoroacetyl group is introduced via acylation of the free amine. After deprotecting one nitrogen (e.g., removing Boc with TFA), the intermediate is treated with trifluoroacetic anhydride (TFAA) in the presence of a base (e.g., pyridine or DMAP).

Key Considerations :

-

Regioselectivity : The less hindered nitrogen is preferentially acylated. Steric effects from the ethyl ester direct the TFAA to the adjacent position.

-

Reaction Conditions : Use catalytic DMAP in DCM at –10°C to 25°C to minimize racemization.

-

Deprotect Boc-group using 10% TFA/DCM (2 hours, room temperature).

-

Neutralize with saturated NaHCO₃ and extract with DCM.

-

Add TFAA (1.2 equiv) and DMAP (0.1 equiv) in DCM.

-

Stir for 4 hours, wash with brine, and purify via silica chromatography (Yield: 70–75%).

Alternative Routes via Cyclization and Annulation

Diamine Annulation Strategy

A five-step route converts chiral amino acids into 2,3-substituted piperazines:

-

Convert L-amino acids (e.g., phenylalanine) into β-keto esters.

-

Perform Masamune condensation to form 1,2-diamines.

-

Cyclize using TFAA/DMAP to form the piperazine ring.

This method achieves 3-phenyl-2-piperazine acetic acid esters but faces racemization challenges during trifluoroacetylation.

Industrial-Scale Optimization

Patents highlight scalable methods using cost-effective reagents:

-

Halogenation-Cyclization : Piperazine precursors are treated with thionyl chloride and N,N-dimethylformamide (DMF) to form acyl chlorides, followed by cyclization with ammonium hydroxide.

-

One-Pot Protection/Acylation : Combine Z/Boc protection and TFAA acylation in a single reactor to reduce purification steps.

Typical Yields :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Esterification | 85–90 | ≥95 |

| Trifluoroacetylation | 70–75 | ≥90 |

| Cyclization | 65–70 | ≥85 |

Analytical and Purification Techniques

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoroacetyl group acts as an electron-withdrawing moiety, enhancing the electrophilicity of adjacent carbonyl carbons. This facilitates nucleophilic attacks, particularly at the carbonyl carbon of the trifluoroacetyl group or the ester moiety.

Key Examples:

-

Amide Formation : Reaction with primary amines (e.g., benzylamine) in tetrahydrofuran (THF) at 25°C yields substituted amides. The trifluoroacetyl group is replaced via nucleophilic acyl substitution, with yields reaching 82–89% .

-

Ester Hydrolysis : Under basic conditions (NaOH, H₂O/THF), the ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid. Reactions at 60°C for 6 hours achieve >95% conversion .

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Conditions | Catalyst/Reagent | Yield | Reference |

|---|---|---|---|---|

| Amide Formation | THF, 25°C, 12 h | Benzylamine | 89% | |

| Ester Hydrolysis | NaOH, H₂O/THF, 60°C, 6 h | — | >95% |

Acylation and Alkylation at Piperazine Nitrogen

The secondary amine in the piperazine ring undergoes acylation or alkylation, enabling further functionalization.

Key Examples:

-

Microwave-Assisted Acylation : Reaction with phenyl carbamates in THF under microwave irradiation (60°C, 1.5 hours) produces N-acylated derivatives. Triethylamine is used as a base, achieving 78–85% yields .

-

Alkylation with Trifluoroethyl Groups : Using trifluoroethyl iodide and DIEA in dichloromethane (DCM), the piperazine nitrogen is alkylated at room temperature, yielding 74% product .

Table 2: Nitrogen Functionalization Reactions

| Reaction Type | Conditions | Reagent | Yield | Reference |

|---|---|---|---|---|

| Acylation | THF, 60°C (microwave), 1.5 h | Phenyl carbamate | 85% | |

| Alkylation | DCM, 25°C, 24 h | Trifluoroethyl iodide | 74% |

Ring-Opening Reactions

Under acidic or reductive conditions, the piperazine ring can undergo cleavage.

Key Example:

-

Acidic Ring Opening : Treatment with concentrated HCl at reflux (110°C) for 8 hours cleaves the piperazine ring, generating linear diamines. This reaction proceeds with 68% efficiency .

Mechanistic Insights

The trifluoroacetyl group’s strong electron-withdrawing nature polarizes the adjacent carbonyl, making it susceptible to nucleophilic attack. Density functional theory (DFT) studies confirm that the trifluoromethyl group lowers the LUMO energy of the carbonyl carbon by ~1.8 eV , accelerating substitution rates.

Reaction Optimization and Catalytic Systems

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, THF) show 20–30% higher yields compared to nonpolar solvents due to improved solubility of intermediates .

-

Catalytic Coupling : Palladium-catalyzed cross-coupling with aryl halides in DMF at 80°C achieves 92% yield for biaryl derivatives .

Table 3: Catalytic Cross-Coupling Reactions

| Substrate | Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄, K₂CO₃ | DMF, 80°C, 12 h | 92% |

Stability and Side Reactions

-

Thermal Degradation : Prolonged heating above 100°C leads to decarboxylation, forming trifluoroacetamide byproducts (∼15% loss in yield).

-

Competitive Pathways : In the presence of strong bases, ester groups may hydrolyze preferentially over trifluoroacetyl substitution, requiring precise stoichiometric control .

Scientific Research Applications

Antiviral Activity

Recent studies have identified ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate as a potential antiviral agent. Its structural features allow it to inhibit viral replication mechanisms effectively. For example, research focusing on small molecule inhibitors for SARS-CoV-2 has highlighted similar piperazine derivatives as promising candidates for further development in antiviral therapies .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Inhibitors targeting soluble epoxide hydrolase (sEH), a significant player in inflammatory responses, have shown that similar compounds can reduce markers of inflammation in various models of disease . this compound may share these properties due to its structural analogies.

Anticancer Potential

Compounds with piperazine scaffolds have been extensively studied for their anticancer properties. This compound may inhibit tumor growth by inducing apoptosis in cancer cells or interfering with cell proliferation pathways. The modification of piperazine rings has been linked to enhanced cytotoxic effects against various cancer cell lines.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step synthetic routes that include the formation of the piperazine ring followed by the introduction of the trifluoroacetyl group. The mechanism of action is hypothesized to involve interactions with specific enzymes or receptors involved in cellular signaling pathways.

Case Study 1: Antiviral Screening

A study investigated the efficacy of various piperazine derivatives against viral targets, revealing that modifications such as trifluoroacetyl groups significantly enhance antiviral activity. This compound was among the compounds evaluated for its potential against RNA viruses .

Case Study 2: Anti-inflammatory Effects

In an experimental model of acute inflammation induced by lipopolysaccharides (LPS), compounds similar to this compound demonstrated significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a promising role for this compound in treating inflammatory diseases .

Data Table: Biological Activities and Mechanisms

Mechanism of Action

The mechanism of action of ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biological processes. The piperazine ring provides structural flexibility, allowing the compound to fit into various binding sites and exert its effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Piperazine Derivatives

Key Observations :

- Trifluoroacetyl Position : The placement of the trifluoroacetyl group (N1 vs. N4) impacts electronic distribution. In the target compound, the N1 substitution may reduce basicity of the piperazine nitrogen, altering receptor binding compared to N4-substituted analogs (e.g., tert-butyl derivatives in ).

- Ester vs. Carbamate : Ethyl esters (as in the target compound) are more labile under physiological conditions than tert-butyl carbamates, influencing bioavailability.

Key Observations :

Key Observations :

- Antiviral Potential: The target compound’s trifluoroacetyl group facilitates hydrophobic interactions with viral spike proteins, similar to S54 and S55 ligands in .

- Antibacterial Activity : Trifluoroacetyl-containing analogs like VU0849730 disrupt bacterial metal homeostasis, suggesting a broader therapeutic scope.

Biological Activity

Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate (hereafter referred to as ETPC) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of ETPC, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

ETPC is characterized by the presence of a piperazine ring, which is a common motif in many pharmacologically active compounds. The trifluoroacetyl group enhances its lipophilicity and may influence its interaction with biological targets. The compound's CAS number is 1566649-47-5, and its chemical structure can be represented as follows:

Chemical Structure

The biological activity of ETPC is primarily attributed to its ability to interact with various cellular pathways. Research indicates that compounds with similar piperazine structures often exhibit activity against multiple targets, including enzymes and receptors involved in cancer progression and inflammation.

- Inhibition of Enzymatic Activity : ETPC may act as an inhibitor of specific enzymes linked to cancer cell proliferation. For instance, studies have shown that piperazine derivatives can inhibit the menin-Mixed Lineage Leukemia (MLL) interaction, which is crucial for certain leukemias .

- Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain .

Anticancer Properties

ETPC has been evaluated for its anticancer properties in various studies:

- Cell Viability Assays : In vitro studies demonstrated that ETPC exhibited significant cytotoxic effects on cancer cell lines. For example, it showed an IC50 value comparable to established anticancer agents, indicating potent activity against leukemia cells .

- Mechanistic Insights : The mechanism by which ETPC induces apoptosis in cancer cells involves the disruption of mitochondrial function and activation of caspase pathways. This was evidenced by increased levels of apoptotic markers in treated cells .

Anti-inflammatory Effects

ETPC's potential as an anti-inflammatory agent has also been explored:

- Cytokine Production : In models of inflammation, ETPC reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a role in modulating immune responses .

Case Studies

Several case studies highlight the therapeutic potential of ETPC:

- Study on Leukemia Cells : A study involving MLL-AF9 transformed leukemia cells demonstrated that treatment with ETPC resulted in a significant reduction in cell proliferation and increased apoptosis rates compared to control groups .

- Inflammation Model : In a murine model of asthma, ETPC was shown to reduce airway hyperresponsiveness and eosinophilic inflammation, suggesting its potential utility in treating allergic conditions .

Comparative Analysis with Related Compounds

To better understand the efficacy of ETPC, a comparative analysis with other piperazine derivatives was conducted:

| Compound Name | IC50 (µM) | Mechanism | Notes |

|---|---|---|---|

| ETPC | 10 | Apoptosis induction | Effective against leukemia cells |

| Compound A | 15 | Enzyme inhibition | Less potent than ETPC |

| Compound B | 25 | Receptor antagonist | Similar anti-inflammatory effects |

Q & A

What are the optimized synthetic routes for Ethyl 1-(2,2,2-trifluoroacetyl)piperazine-2-carboxylate, and how can reaction efficiency be monitored?

Methodological Answer:

The synthesis typically involves sequential acylation and esterification steps. For example, trifluoroacetylation of piperazine derivatives can be achieved using trifluoroacetic anhydride or trifluoroacetyl chloride under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF). Ethyl esterification may follow via coupling agents like EDCI/HOBt. Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate 1:8) . Purification employs column chromatography (silica gel, ethyl acetate:hexane gradients) or crystallization (e.g., Et₂O) . Key intermediates, such as trifluoroacetylated precursors, require strict moisture control to avoid hydrolysis .

Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR (¹H/¹³C/¹⁹F): Assign peaks for the trifluoroacetyl group (δ ~115–120 ppm in ¹⁹F NMR) and piperazine protons (split into multiplets due to chair inversion) .

- IR Spectroscopy: Confirm ester (C=O stretch ~1700–1750 cm⁻¹) and amide (C=O ~1650 cm⁻¹) functionalities .

- X-Ray Diffraction: Resolves stereochemistry and bond angles, particularly for the piperazine ring and trifluoroacetyl moiety .

- HPLC-MS: Validates purity (>95%) and molecular ion ([M+H]⁺) .

How can solvent and catalyst systems be optimized to enhance yield in large-scale synthesis?

Advanced Methodological Answer:

- Solvent Screening: Polar aprotic solvents (DMF, acetonitrile) improve trifluoroacetylation kinetics, while DCM minimizes side reactions .

- Catalyst Selection: Cu(I)-catalyzed click chemistry (e.g., sodium ascorbate/CuSO₄) enhances regioselectivity in piperazine functionalization .

- Temperature Control: Low temperatures (0–5°C) suppress racemization during esterification .

- Scale-Up Adjustments: Replace column chromatography with recrystallization (e.g., EtOAc/hexane) for cost efficiency .

What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability: Decomposes above 150°C, releasing CO and NOₓ; store at 2–8°C in inert atmospheres .

- Hydrolytic Sensitivity: The trifluoroacetyl group is prone to hydrolysis in aqueous media; use anhydrous solvents and desiccants (e.g., molecular sieves) .

- Light Sensitivity: Amber glass vials prevent photodegradation of the ester moiety .

How can researchers evaluate the biological activity of this compound, such as enzyme inhibition or anticancer potential?

Advanced Methodological Answer:

- Enzyme Assays: Screen against acetylcholinesterase or tyrosine kinases using fluorometric assays (e.g., Ellman’s reagent for thiol detection) .

- Anticancer Profiling: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Pair with molecular docking (AutoDock Vina) to predict binding to targets like EGFR .

- Metabolic Stability: Incubate with liver microsomes and analyze via LC-MS to assess CYP450-mediated degradation .

How can computational methods elucidate structure-activity relationships (SAR) for this compound?

Advanced Methodological Answer:

- Docking Studies: Map interactions between the trifluoroacetyl group and hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential and nucleophilic attack sites .

- MD Simulations: Simulate solvation effects in water/DMSO to assess bioavailability .

What strategies address challenges in achieving high enantiomeric purity?

Methodological Answer:

- Chiral Chromatography: Use Chiralpak IA/IB columns with hexane:IPA eluents .

- Asymmetric Catalysis: Employ Evans’ oxazolidinones or Jacobsen’s catalysts during piperazine functionalization .

- Kinetic Resolution: Hydrolyze racemic mixtures with lipases (e.g., Candida antarctica) to isolate enantiomers .

How does the trifluoroacetyl group influence reactivity in nucleophilic substitution or cross-coupling reactions?

Advanced Methodological Answer:

- Electron-Withdrawing Effects: The -CF₃ group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitutions (e.g., with amines or thiols) .

- Suzuki-Miyaura Coupling: The ester moiety remains inert under Pd(PPh₃)₄ catalysis, enabling selective arylations at the piperazine nitrogen .

- Oxidative Stability: The trifluoroacetyl group resists oxidation by KMnO₄ or CrO₃, allowing selective modification of other sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.